4-N-HEXYLBENZALDEHYDE
Description
4-N-HEXYLBENZALDEHYDE is an organic compound with the molecular formula C13H18O. It is a derivative of benzaldehyde, where a hexyl group is attached to the para position of the benzene ring. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and flavoring agents .
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde derivatives is the oxidation of toluene.
Hydrolysis of Benzal Chloride: Another method involves the hydrolysis of benzal chloride in the presence of a base to yield benzaldehyde derivatives.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of catalysts such as vanadium oxide in the oxidation of toluene is common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed:
Oxidation: 4-Hexylbenzoic acid.
Reduction: 4-Hexylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Properties
IUPAC Name |
4-hexylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNAJRBXIMJEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068522 | |
| Record name | Benzaldehyde, 4-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49763-69-1 | |
| Record name | 4-Hexylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hexylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemical Synthesis
4-N-Hexylbenzaldehyde serves as a versatile building block in organic synthesis. It is frequently used to synthesize various compounds, including:
- Chalcone Derivatives : In a study involving the synthesis of chalcone derivatives, this compound was reacted with 2′-hydroxy-4′-(3-methyl-2-butenyloxy)acetophenone. This reaction was carried out in isopropyl alcohol and yielded significant products that have potential biological activities .
- Metathiazanone Derivatives : The compound has been utilized in the preparation of metathiazanone derivatives. For instance, this compound was used to synthesize 2-(4-n-hexylphenyl)-3,5-diisopropyl-6-methyl-4-metathiazanone, demonstrating its utility in forming complex molecular structures .
Pharmaceutical Applications
Research indicates that this compound exhibits biological activity that can be harnessed for pharmaceutical purposes:
- Tyrosinase Inhibition : A study highlighted the inhibitory effects of 4-substituted benzaldehydes, including this compound, on the enzyme tyrosinase. This inhibition is significant for developing treatments related to pigmentation disorders and skin conditions .
- Neuroprotective Effects : The compound has shown potential neuroprotective properties in animal models. For instance, derivatives synthesized from this compound demonstrated increased sleeping time in mice when administered before a sedative agent, indicating possible applications in neuropharmacology .
Material Science
In material science, this compound plays a role in the development of advanced materials:
- Conjugated Polymers : Research has explored the incorporation of this compound into conjugated dendrimers. These materials exhibit unique electrochemical and photophysical properties that are valuable for applications in organic electronics and optoelectronics .
Data Table: Summary of Applications
Case Study 1: Synthesis of Chalcone Derivatives
In a systematic approach to synthesize chalcone derivatives using this compound, researchers observed that varying the reaction conditions significantly influenced product yield and purity. The study emphasized optimizing solvent choice and temperature to enhance the reaction efficiency.
Case Study 2: Neuropharmacological Effects
A series of experiments were conducted to evaluate the neuropharmacological effects of compounds derived from this compound. The results indicated a dose-dependent increase in sleeping time in mice, suggesting that these compounds could be further explored for their sedative properties.
Mechanism of Action
The mechanism of action of 4-N-HEXYLBENZALDEHYDE involves its interaction with cellular macromolecules. It can undergo oxidation to form benzoic acid, which is then conjugated with glycine to form hippuric acid, a major excretion product . The compound can also be reduced to benzyl alcohol, which is further metabolized .
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a similar structure but without the hexyl group.
4-Hydroxybenzaldehyde: A derivative with a hydroxyl group at the para position instead of a hexyl group.
4-Methoxybenzaldehyde: A derivative with a methoxy group at the para position.
Uniqueness: 4-N-HEXYLBENZALDEHYDE is unique due to the presence of the hexyl group, which imparts distinct physical and chemical properties compared to other benzaldehyde derivatives. This makes it valuable in specific applications where these properties are desired .
Biological Activity
4-N-Hexylbenzaldehyde (C₁₃H₁₈O) is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound is a derivative of benzaldehyde, characterized by a hexyl group at the para position. Understanding its biological activity is crucial for applications in pharmaceuticals, agrochemicals, and fragrance industries.
- Molecular Formula: C₁₃H₁₈O
- Molecular Weight: 206.28 g/mol
- CAS Number: 170813-01-0
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties
- Antioxidant Activity
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various aldehydes, including this compound. The results indicated that it effectively inhibited the growth of pathogenic bacteria, making it a candidate for developing natural preservatives in food and cosmetic products.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Case Study 2: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of this compound was compared with standard antioxidants like ascorbic acid. The results are summarized in the table below:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 30 |
The mechanisms underlying the biological activities of this compound include:
- Radical Scavenging: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation markers in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
